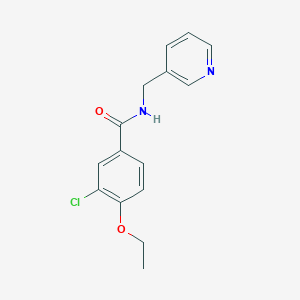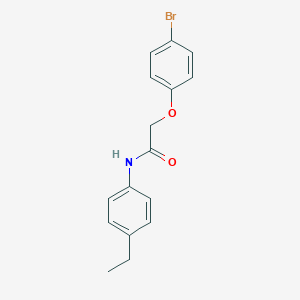![molecular formula C20H12Cl2N2O3 B251897 N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide](/img/structure/B251897.png)
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide, also known as DBZ, is a small molecule inhibitor that is widely used in scientific research. DBZ is a potent inhibitor of the Notch signaling pathway, which plays a critical role in cell differentiation, proliferation, and apoptosis.
Mecanismo De Acción
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide inhibits the Notch signaling pathway by binding to the gamma-secretase complex, which is responsible for the cleavage of the Notch receptor. This prevents the release of the Notch intracellular domain (NICD), which is required for the activation of downstream signaling pathways. As a result, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide inhibits the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. In addition, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide has been shown to inhibit tumor growth in animal models of breast cancer, lung cancer, and leukemia. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is required for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide is a potent and selective inhibitor of the Notch signaling pathway, which makes it an ideal tool for studying the role of Notch signaling in cancer and other diseases. However, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. In addition, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide may have off-target effects on other signaling pathways, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide. One area of interest is the development of more potent and selective inhibitors of the Notch signaling pathway. Another area of interest is the investigation of the role of Notch signaling in other diseases, such as Alzheimer's disease and cardiovascular disease. Finally, the development of new drug delivery systems for N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide could improve its efficacy and reduce its toxicity in vivo.
Métodos De Síntesis
The synthesis of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide involves the reaction of 2,5-dichlorobenzoic acid with 2-amino-3-hydroxybenzoic acid in the presence of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (E)-3-(3H-1,3-benzoxazol-2-yl)-4-oxocyclohex-1-enecarboxylic acid in the presence of triethylamine to give N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide.
Aplicaciones Científicas De Investigación
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide is a widely used inhibitor of the Notch signaling pathway, which is involved in a wide range of cellular processes, including cell differentiation, proliferation, and apoptosis. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and is currently being investigated as a potential therapeutic agent for various types of cancer, including breast cancer, lung cancer, and leukemia.
Propiedades
Fórmula molecular |
C20H12Cl2N2O3 |
|---|---|
Peso molecular |
399.2 g/mol |
Nombre IUPAC |
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2,5-dichlorobenzamide |
InChI |
InChI=1S/C20H12Cl2N2O3/c21-11-5-7-15(22)13(9-11)19(26)23-12-6-8-17(25)14(10-12)20-24-16-3-1-2-4-18(16)27-20/h1-10,24H,(H,23,26)/b20-14+ |
Clave InChI |
QIZYQQDECQOSIZ-XSFVSMFZSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N/C(=C\3/C=C(C=CC3=O)NC(=O)C4=C(C=CC(=C4)Cl)Cl)/O2 |
SMILES |
C1=CC=C2C(=C1)NC(=C3C=C(C=CC3=O)NC(=O)C4=C(C=CC(=C4)Cl)Cl)O2 |
SMILES canónico |
C1=CC=C2C(=C1)NC(=C3C=C(C=CC3=O)NC(=O)C4=C(C=CC(=C4)Cl)Cl)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide](/img/structure/B251816.png)


![2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B251826.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251828.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B251829.png)
![3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251830.png)

![N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B251832.png)
![N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B251833.png)
![N-{4-[(4-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B251835.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B251836.png)
![N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B251837.png)